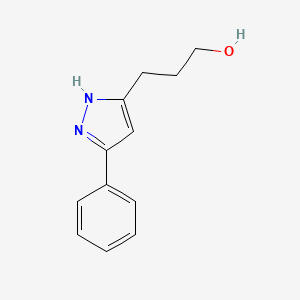

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-8-4-7-11-9-12(14-13-11)10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAGTEWKRZLAAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrazole scaffold, a privileged structure in pharmacology, this compound serves as a critical intermediate in the synthesis of a wide range of bioactive molecules.[1] Pyrazole-containing compounds are known to exhibit diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[2] The specific structure of this compound, featuring a phenyl group for lipophilicity, a pyrazole core for hydrogen bonding and metabolic stability, and a flexible propanol chain for conformational adaptability and further functionalization, makes it a versatile starting point for developing novel therapeutics.[1][3]

This technical guide offers a comprehensive analysis of the core physicochemical properties of this compound. For drug development professionals, a deep understanding of these characteristics is not merely academic; it is fundamental to predicting a molecule's pharmacokinetic and pharmacodynamic behavior.[4][5] Properties such as solubility, lipophilicity (logP), and ionization state (pKa) directly govern a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[6][7] This document will delve into the known and predicted properties of this molecule, provide standardized protocols for their experimental determination, and contextualize their importance within the framework of modern drug design.

Molecular Identity and Structural Features

The foundational step in characterizing any compound is to establish its precise molecular identity. The structural arrangement of this compound dictates its chemical behavior and interactions.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 69706-74-7 | [3] |

| Molecular Formula | C₁₂H₁₄N₂O | [3] |

| Molecular Weight | 202.25 g/mol | [3] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NN2)CCCO | - |

The molecule's architecture is composed of three key functional regions:

- Phenyl Group : This aromatic ring is a significant contributor to the molecule's lipophilicity, influencing its ability to cross biological membranes and potentially engage in hydrophobic or π-stacking interactions with protein targets.

- Pyrazole Ring : This five-membered aromatic heterocycle is a bioisostere for other functional groups and is critical to the molecule's profile. It contains a weakly acidic proton (N-H), making it a hydrogen bond donor, and two nitrogen atoms that can act as hydrogen bond acceptors. This dual capacity is vital for target binding and influences solubility.

- Propan-1-ol Chain : This flexible alkyl chain provides a linker and a primary alcohol functional group. The hydroxyl (-OH) group is a key hydrogen bond donor and acceptor, significantly enhancing aqueous solubility. It also serves as a reactive handle for synthetic modification to modulate properties or attach the molecule to other scaffolds.

Physicochemical Properties and Drug-Likeness

A molecule's potential to become an orally bioavailable drug is often initially assessed by evaluating its core physicochemical properties against established guidelines, such as Lipinski's Rule of Five.[8][9] These rules correlate specific property ranges with favorable ADME outcomes.[10]

Table 2: Summary of Physicochemical Properties

| Property | Predicted/Known Value | Significance in Drug Discovery |

|---|---|---|

| Melting Point (°C) | Data not available; expected to be a solid at room temp. | Influences solubility and formulation stability. |

| logP (Octanol/Water) | ~1.5 - 2.5 (Predicted) | Measures lipophilicity; critical for permeability and absorption.[11] |

| Aqueous Solubility | Moderately soluble (Predicted) | Essential for dissolution in the GI tract and systemic distribution.[12] |

| pKa (Acidic) | ~9-10 (Pyrazole N-H), ~16-18 (Alcohol O-H) (Predicted) | Determines the ionization state at physiological pH, affecting solubility and cell penetration.[7] |

| pKa (Basic) | ~2-3 (Pyrazole N) (Predicted) | Influences salt formation and interactions with acidic biological compartments. |

| Hydrogen Bond Donors | 2 (from N-H and O-H) | Key for target-specific interactions and aqueous solubility. |

| Hydrogen Bond Acceptors | 2 (from N and O atoms) | Important for molecular recognition and solubility. |

Drug-Likeness Analysis (Lipinski's Rule of Five)

Lipinski's Rule of Five is a guideline to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug.[8][9] A compound is considered to have favorable properties if it violates no more than one of the following criteria.

Table 3: Lipinski's Rule of Five Analysis | Rule | Criterion | Value for Compound | Compliance | | :--- | :--- | :--- | :--- | | 1 | Molecular Weight | < 500 Da | 202.25 Da | Yes | | 2 | logP | ≤ 5 | ~1.5 - 2.5 | Yes | | 3 | Hydrogen Bond Donors | ≤ 5 | 2 | Yes | | 4 | Hydrogen Bond Acceptors | ≤ 10 | 2 | Yes |

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment rely on a suite of spectroscopic and analytical techniques.[13] Based on the structure of this compound and data from analogous compounds, the following spectral characteristics are expected.[2][14][15]

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum would show distinct signals for the aromatic protons of the phenyl ring (typically δ 7.2-7.8 ppm), a singlet for the pyrazole C-H proton (δ ~6.3 ppm), and three multiplets for the propanol chain's methylene groups (-CH₂-) between δ 1.8 and 3.8 ppm. Broad singlets corresponding to the exchangeable N-H and O-H protons would also be present.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum would reveal signals for the aromatic carbons of both the phenyl and pyrazole rings (δ 110-150 ppm) and distinct signals for the three aliphatic carbons of the propanol side chain (δ 20-70 ppm).

-

IR (Infrared) Spectroscopy : Key characteristic absorption bands would include a broad peak around 3200-3400 cm⁻¹ for the O-H and N-H stretches, peaks around 3000-3100 cm⁻¹ for aromatic C-H stretches, peaks around 2850-2950 cm⁻¹ for aliphatic C-H stretches, and strong bands in the 1450-1600 cm⁻¹ region corresponding to C=C and C=N bond vibrations within the aromatic rings.[16]

-

MS (Mass Spectrometry) : In an ESI-MS experiment, the compound would show a prominent molecular ion peak [M+H]⁺ at m/z 203.25, confirming its molecular weight.[16]

Experimental Protocols for Physicochemical Profiling

While predictions provide valuable guidance, experimental determination of physicochemical properties is essential for accurate drug development.[17] The following section outlines standardized, self-validating protocols for key measurements.

Overall Workflow for Physicochemical Characterization

The logical flow from receiving a compound to its full characterization is a critical process in any research setting. This workflow ensures that foundational data is collected systematically before proceeding to more complex biological assays.

Caption: Workflow for Physicochemical Profiling of a Drug Candidate.

Protocol: logP Determination by Shake-Flask Method

Causality : This method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol), providing the gold standard for lipophilicity measurement.[12] The choice of UV-Vis or LC-MS for concentration analysis depends on the compound's chromophore and the need to analyze multiple compounds simultaneously.

Materials :

-

This compound

-

n-Octanol (pre-saturated with buffer)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Centrifuge

-

Mechanical shaker or vortex mixer

-

UV-Vis Spectrophotometer or HPLC-UV/MS system

-

Glass vials

Procedure :

-

Preparation : Prepare a stock solution of the compound in either the aqueous or organic phase (e.g., 1 mg/mL). Ensure the n-octanol and PBS are mutually saturated by mixing them vigorously for 24 hours and allowing the layers to separate.

-

Partitioning : In a glass vial, add equal volumes of the pre-saturated n-octanol and PBS (e.g., 2 mL each).

-

Spiking : Add a small, known volume of the stock solution to the vial. The final concentration should be within the linear range of the analytical detector.

-

Equilibration : Seal the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.[12]

-

Phase Separation : Centrifuge the vial at >2000 x g for 15-30 minutes to ensure complete separation of the aqueous and organic layers.

-

Sampling : Carefully withdraw an aliquot from each phase for analysis. Avoid disturbing the interface.

-

Quantification : Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy at the λ_max or LC-MS).

-

Calculation : Calculate the partition coefficient (P) and logP as follows:

-

P = C_oct / C_aq

-

logP = log₁₀(P)

-

Self-Validation : The experiment should be run in triplicate. A mass balance calculation (total amount of compound recovered from both phases vs. initial amount) should be >90% to ensure no significant loss of compound to the vial walls or degradation.

Protocol: Thermodynamic Aqueous Solubility

Causality : This protocol is designed to measure the equilibrium solubility, which is the most relevant value for predicting oral absorption.[12] By adding an excess of solid and allowing it to equilibrate over an extended period, we ensure the solution is truly saturated.

Materials :

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Orbital shaker with temperature control

-

Filtration unit (e.g., 0.22 µm PVDF syringe filters)

-

Analytical system (HPLC-UV or LC-MS)

Procedure :

-

Sample Preparation : Add an excess amount of the solid compound to a vial containing a known volume of PBS pH 7.4 (e.g., 5 mg to 1 mL). The excess should be clearly visible.

-

Equilibration : Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This long incubation time is crucial for reaching thermodynamic equilibrium.

-

Phase Separation : After incubation, allow the vial to stand, letting the excess solid settle.

-

Filtration : Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm filter to remove all undissolved solid. This step is critical to avoid artificially high readings.

-

Quantification : Dilute the filtered sample with a suitable solvent and analyze its concentration using a calibrated HPLC-UV or LC-MS method.

-

Result : The measured concentration is the thermodynamic solubility of the compound in that buffer at that temperature.

Self-Validation : The presence of undissolved solid at the end of the experiment validates that saturation was achieved. The solubility should be measured at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

Conclusion

This compound presents a highly favorable physicochemical profile for a drug discovery starting point. Its molecular weight, lipophilicity, and hydrogen bonding characteristics align perfectly with the guidelines for oral bioavailability, as demonstrated by its full compliance with Lipinski's Rule of Five. The presence of versatile functional groups—the phenyl, pyrazole, and primary alcohol—provides ample opportunity for synthetic modification to fine-tune activity and ADME properties. The experimental protocols detailed herein provide a robust framework for researchers to validate predicted properties and build a comprehensive data package for this and related compounds. As the pharmaceutical industry continues to seek high-quality lead structures, a thorough understanding and application of these fundamental physicochemical principles remain paramount to success.[18]

References

-

Vasilevsky, S. F., et al. (2020). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2020(2), M1127. Available at: [Link]

-

ResearchGate. (2020). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17155, 3-phenyl-1H-pyrazole. PubChem. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70335, 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. PubChem. Retrieved from [Link].

-

Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Health Perspectives, 127(9), 097003. Available at: [Link]

-

Veerasammy, R., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmaceutical Sciences and Research, 6(3), 934-941. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

- O. M. T. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.

-

SCFBio. (n.d.). Lipinski Rule of Five. IIT Delhi. Retrieved from [Link]

-

G. M. K. (2013). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Hormones (Athens), 12(1), 44-60. Available at: [Link]

- Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.

-

Sai Life Sciences. (n.d.). Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

G. P., et al. (2022). Beyond the Arbitrariness of Drug-Likeness Rules: Rough Set Theory and Decision Rules in the Service of Drug Design. Molecules, 27(21), 7486. Available at: [Link]

-

Kumar, A., et al. (2018). Amphiphile catalysed selective synthesis of 4-Amino alkylated- 1H-pyrazol-5-ol via Mannich-aromatization prefer over Knoevenagel-Michael type reaction in water. New Journal of Chemistry, 42(10), 8082-8088. Available at: [Link]

-

The Royal Society of Chemistry. (2016). Chapter 1: Physicochemical Properties. In Physicochemical and Biomimetic Properties in Drug Discovery. Available at: [Link]

-

Tarcsay, A., & Keseru, G. M. (2013). Physical Properties in Drug Design. In Burger's Medicinal Chemistry and Drug Discovery. Available at: [Link]

-

Aljamali, N. M. (2022). TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. The American Journal of Medical Sciences and Pharmaceutical Research, 4(08), 1-12. Available at: [Link]

- Google Patents. (2015). WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

Lecture Notes. (2018). lipinski rule of five. Retrieved from [Link]

-

Gomaa, M. A.-M., et al. (2017). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2017(3), M948. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]

- 3. This compound [myskinrecipes.com]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 9. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 10. mdpi.com [mdpi.com]

- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 12. books.rsc.org [books.rsc.org]

- 13. theamericanjournals.com [theamericanjournals.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives

To the dedicated researcher, the seasoned scientist, and the forward-thinking drug development professional, this guide offers a deep exploration into the multifaceted world of pyrazole derivatives. The pyrazole ring, a seemingly simple five-membered heterocycle with two adjacent nitrogen atoms, has proven to be a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic and structural properties allow for versatile substitutions, leading to a vast chemical space of derivatives with a remarkable breadth of biological activities.[1][3] These compounds have been successfully developed into drugs for a wide range of therapeutic areas, including inflammation, cancer, and infectious diseases, underscoring the importance of this heterocyclic core.[1][4][5]

This guide eschews a conventional, rigid format. Instead, it is structured to reflect the primary therapeutic arenas where pyrazole derivatives have made a significant impact. We will journey through their anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, dissecting their mechanisms of action, presenting key structure-activity relationship (SAR) insights, and providing robust, field-tested experimental protocols. Our goal is to not only inform but to empower your research and development efforts by explaining the causality behind experimental choices and providing a self-validating framework for investigation.

Section 1: Anticancer Activity - Targeting the Engines of Malignancy

The development of pyrazole derivatives as anticancer agents has been a highly fruitful area of research.[6] These compounds exert their effects by interacting with a variety of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[4]

Mechanism of Action: Kinase Inhibition and Beyond

A predominant mechanism through which pyrazoles exhibit anticancer activity is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

-

EGFR and VEGFR-2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key targets in cancer therapy.[4][7] Pyrazole derivatives have been designed to act as potent inhibitors of these receptor tyrosine kinases, blocking downstream signaling pathways that drive tumor growth and angiogenesis.[7][8] Fused pyrazole derivatives, in particular, have shown promise as dual EGFR/VEGFR-2 inhibitors.[8]

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression. Pyrazole-containing compounds have been identified as effective CDK inhibitors, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[3][9]

-

Tubulin Polymerization Inhibition: The microtubule network is vital for cell division, making tubulin a validated anticancer target. Certain pyrazole-naphthalene derivatives have been shown to inhibit tubulin polymerization, disrupting mitotic spindle formation and inducing cell death.[6]

-

Other Targets: The versatility of the pyrazole scaffold allows it to target a wide array of other proteins implicated in cancer, including Haspin kinase, Bruton's tyrosine kinase (BTK), and topoisomerase.[4][6]

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the anticancer efficacy of pyrazole derivatives can be significantly modulated by the nature and position of substituents on the pyrazole ring.[6][10] For instance, in the context of cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5-position, a carboxamido group at C3, and a 2,4-dichlorophenyl substituent at the N1-position were found to be optimal for high binding affinity.[11] The introduction of different functional groups can enhance interactions with the target protein's active site, improve pharmacokinetic properties, and increase selectivity.[12]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines.

| Compound Class | Target Cell Line | Key Compound Example | IC50 (µM) | Reference |

| Pyrazole-Naphthalene Analog | MCF-7 (Breast) | Compound 10 | 1.8 | [6] |

| Pyrazolo[4,3-f]quinoline | HCT116 (Colon) | Compound 48 | 1.7 | [6] |

| Pyrazole-Thiadiazole Hybrid | A549 (Lung) | Compound 6g | 1.537 | [7] |

| Tetrahydrothiochromeno[4,3-c]pyrazole | MGC-803 (Gastric) | Compound 159a | 15.43 | [3] |

| Ferrocene-Pyrazole Hybrid | HCT-116 (Colon) | Compound 47c | 3.12 | [4] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7][13] A reduction in metabolic activity in response to a compound is indicative of cytotoxicity.

Principle: Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C. During this time, viable cells will convert MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualization: EGFR Signaling Pathway Inhibition

The following diagram illustrates the inhibition of the EGFR signaling pathway by a pyrazole derivative.

Caption: Pyrazole derivative blocking EGFR activation and downstream signaling.

Section 2: Anti-inflammatory Activity - Quelling the Fire of Inflammation

Inflammation is a key pathological feature of numerous chronic diseases.[2] Pyrazole derivatives are prominent in the field of anti-inflammatory agents, with Celecoxib being a landmark example of a successful drug.[14]

Mechanism of Action: Selective COX-2 Inhibition

-

The COX Enzymes: COX-1 and COX-2 are enzymes that convert arachidonic acid into prostaglandins.[17][18] While COX-1 is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation, where it produces prostaglandins that mediate pain and swelling.[18][19]

-

Selective Inhibition: Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen inhibit both COX-1 and COX-2. The inhibition of COX-1 is responsible for common side effects such as gastrointestinal ulcers. Pyrazole-based drugs like Celecoxib were designed for selective inhibition of COX-2.[15][20] This selectivity provides potent anti-inflammatory effects with a reduced risk of certain gastrointestinal complications.[15]

Visualization: COX-2 Inhibition Pathway

This diagram shows how pyrazoles intervene in the inflammatory cascade.

Caption: Selective inhibition of the COX-2 enzyme by a pyrazole derivative.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[14]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Use adult Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

-

Grouping and Fasting: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin or Celecoxib), and Test Groups (different doses of the pyrazole derivative). Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compounds and reference drug, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.), 60 minutes before the carrageenan injection. The vehicle control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Baseline Paw Volume Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

-

Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.

-

Paw Volume Measurement Post-Induction: Measure the paw volume at regular intervals, typically at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis:

-

Calculate the edema volume at each time point: Edema (mL) = (Paw volume at time 't') - (Paw volume at time 0).

-

Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100.

-

Analyze the data statistically using ANOVA followed by a post-hoc test (e.g., Dunnett's test).

-

Section 3: Antimicrobial Activity - Combating Pathogenic Microbes

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[21] Pyrazole derivatives have emerged as a promising scaffold in this area, exhibiting a broad spectrum of activity against bacteria and fungi.[21][22][23][24]

Spectrum of Activity and Potential Mechanisms

Pyrazole derivatives have demonstrated activity against a range of pathogenic microbes, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria like Escherichia coli, and fungi such as Candida albicans.[24] While the exact mechanisms are diverse and often compound-specific, they are thought to involve the disruption of essential cellular processes, such as enzymatic activity, cell wall synthesis, or nucleic acid replication. The electron-rich nature of the pyrazoline ring system, a dihydro derivative of pyrazole, is noted for its contribution to a wide variety of biological activities.[21]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a key metric for evaluating antimicrobial potency.[25]

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Pyrazole Derivative | Staphylococcus aureus MDR | 4 | [21] |

| Pyrazole Derivative | Enterococcus faecalis MDR | 4 | [21] |

| Pyrazolone Derivative | Alternaria solani | Potent Activity | [25] |

| Pyrazole-Thiadiazine | Staphylococcus aureus | 7.8 | [22] |

| Pyrazole-Thiadiazine | Candida albicans | 15.6 | [22] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and widely used method for determining the MIC of a compound, recommended by bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[26]

Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are examined for visible growth.

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) on an appropriate agar plate overnight. Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12. Prepare a stock solution of the pyrazole derivative in DMSO and add 100 µL of the working solution (in MHB) to well 1.

-

Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Transfer 50 µL from well 2 to well 3, and continue this two-fold serial dilution down to well 10. Discard 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) will not contain the compound.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. Well 12 receives 50 µL of sterile MHB instead of inoculum.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[21]

-

Reading the MIC: After incubation, examine the plate visually for turbidity. The MIC is the lowest concentration of the compound (the first well from the left) that shows no visible growth. You can also use a viability indicator like resazurin or measure the optical density (OD) with a plate reader.

Visualization: Antimicrobial Screening Workflow

This diagram outlines a typical workflow for discovering and evaluating antimicrobial pyrazole derivatives.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencescholar.us [sciencescholar.us]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 9. ijnrd.org [ijnrd.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. news-medical.net [news-medical.net]

- 18. ClinPGx [clinpgx.org]

- 19. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 20. Celecoxib - Wikipedia [en.wikipedia.org]

- 21. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 24. mdpi.com [mdpi.com]

- 25. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations | International Journal for Global Academic & Scientific Research [journals.icapsr.com]

- 26. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol: A Technical Guide for Researchers

Abstract

Introduction: The Significance of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol

The pyrazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents. The fusion of a phenyl ring and a propanol side chain to this heterocyclic core in this compound suggests a molecule with significant potential for biological activity, likely serving as a key intermediate in the synthesis of novel therapeutics. Its structural features, including a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (pyrazole nitrogens), and an aromatic system, make it a versatile scaffold for drug design.

Accurate structural elucidation is paramount in the development of any new chemical entity. Spectroscopic techniques such as NMR, IR, and MS provide a detailed roadmap of a molecule's architecture, confirming its identity and purity. This guide will delve into the theoretical underpinnings of the spectroscopic signature of this compound.

Molecular Structure and Proposed Synthetic Pathway

The structural foundation of our analysis is the molecule this compound, with the chemical formula C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol .[1] A plausible and efficient synthetic route is crucial for obtaining this compound for study. A logical approach involves the cyclocondensation reaction of a β-diketone precursor with a hydrazine derivative.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Protection of the Ketone: To a solution of 1-phenyl-1,3-butanedione in a suitable aprotic solvent (e.g., dichloromethane), add dihydropyran and a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate). Stir the reaction at room temperature until the protection of the more reactive ketone is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cyclocondensation: To the solution containing the protected β-diketone, add hydrazine hydrate. Reflux the mixture for several hours. The hydrazine will selectively react with the remaining ketone and the protected ketone (which will hydrolyze in situ) to form the pyrazole ring.

-

Deprotection and Isolation: Upon completion of the reaction, cool the mixture and perform an acidic workup to remove the protecting group from the side chain, which may have also been protected. The resulting propanol derivative can then be purified using column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, pyrazole, and propanol moieties.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Phenyl-H (ortho) | 7.6 - 7.8 | Doublet | 2H | Deshielded due to proximity to the pyrazole ring and anisotropic effect of the phenyl ring. |

| Phenyl-H (meta, para) | 7.2 - 7.4 | Multiplet | 3H | Typical chemical shift for monosubstituted benzene rings. |

| Pyrazole-H | ~6.3 | Singlet | 1H | The proton on the C4 of the pyrazole ring. |

| Pyrazole-NH | 12.0 - 13.0 | Broad Singlet | 1H | Exchangeable proton, chemical shift is concentration and solvent dependent. |

| -CH₂- (adjacent to pyrazole) | ~2.8 | Triplet | 2H | Alpha to the pyrazole ring. |

| -CH₂- (middle of chain) | ~1.9 | Multiplet (quintet) | 2H | Methylene group beta to both the pyrazole and hydroxyl groups. |

| -CH₂- (adjacent to OH) | ~3.7 | Triplet | 2H | Deshielded by the electronegative oxygen atom. |

| -OH | Variable | Broad Singlet | 1H | Exchangeable proton, its position will vary with solvent and concentration. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Phenyl C (ipso, attached to pyrazole) | ~130 | Quaternary carbon, deshielded by the pyrazole ring. |

| Phenyl C (ortho, meta, para) | 125 - 129 | Aromatic carbons. |

| Pyrazole C3 (with phenyl) | ~150 | Deshielded due to attachment to the phenyl group and nitrogen atoms. |

| Pyrazole C4 | ~105 | Shielded carbon in the pyrazole ring. |

| Pyrazole C5 (with propanol) | ~145 | Deshielded due to attachment to the propanol side chain and nitrogen atoms. |

| -CH₂- (adjacent to pyrazole) | ~25 | Aliphatic carbon. |

| -CH₂- (middle of chain) | ~30 | Aliphatic carbon. |

| -CH₂- (adjacent to OH) | ~60 | Deshielded by the electronegative oxygen atom. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 3200 - 3600 | Broad, Strong | Alcohol |

| N-H Stretch | 3100 - 3300 | Medium, Broad | Pyrazole |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Phenyl Ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Propanol Chain |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Phenyl Ring |

| C=N Stretch | 1500 - 1650 | Medium | Pyrazole Ring |

| C-O Stretch | 1050 - 1250 | Strong | Primary Alcohol |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) if it is a liquid or a viscous oil. If the compound is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 202, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: The molecule is expected to fragment in a predictable manner, providing structural clues.

Sources

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are foundational scaffolds in the development of a wide range of therapeutic agents, and a deep understanding of their three-dimensional structure is paramount for rational drug design.[1][2] This document outlines an integrated approach, combining computational modeling with established experimental validation techniques, to elucidate the preferred conformations of this molecule. We present detailed, field-proven protocols for computational conformational searches, solution-state analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, and solid-state characterization via X-ray crystallography. The causality behind key experimental choices is explained, providing researchers and drug development professionals with a robust framework for analyzing this and similar bioactive molecules. The ultimate goal is to connect the molecule's structural dynamics to its potential biological activity, thereby informing structure-activity relationship (SAR) studies and guiding the design of next-generation therapeutics.[3]

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in drug discovery, present in a multitude of approved drugs and clinical candidates.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it a highly versatile building block. Compounds incorporating the pyrazole moiety exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and kinase-inhibiting properties.[1][4]

The specific molecule of interest, this compound, combines three key structural features:

-

A 1H-pyrazole core: An aromatic five-membered ring with two adjacent nitrogen atoms.

-

A phenyl substituent at the C3 position: This bulky aromatic group significantly influences the molecule's steric and electronic profile.

-

A propan-1-ol chain at the C5 position: This flexible, polar sidechain, terminating in a primary alcohol, provides a crucial site for hydrogen bonding and potential metabolic transformation.

The therapeutic potential of such a molecule is intrinsically linked to its three-dimensional shape, or conformation.[5] The spatial arrangement of the phenyl ring relative to the pyrazole core and the orientation of the flexible propanol chain dictate how the molecule presents its pharmacophoric features to a biological target, such as an enzyme's active site.[6] Therefore, a rigorous conformational analysis is not merely an academic exercise but a critical step in the drug discovery pipeline.[3]

Molecular Structure and Rotational Freedom

Chemical Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₄N₂O

-

Canonical SMILES: C1=CC=C(C=C1)C2=CC(=NN2)CCCO

-

2D Structure:

(Image generated for illustrative purposes)

Conformational Flexibility: Identifying Key Torsional Angles

The conformational landscape of the molecule is defined by the rotation around several key single bonds. While the pyrazole and phenyl rings are largely planar, their relative orientation and the conformation of the propanol sidechain are variable. The principal degrees of freedom are defined by the following dihedral (torsional) angles:

-

τ1 (C4-C3-C_phenyl-C_phenyl): Describes the rotation of the phenyl ring relative to the pyrazole ring. This rotation is subject to steric hindrance between the ortho-protons of the phenyl ring and the N2-proton and C4-proton of the pyrazole ring.

-

τ2 (N1-C5-Cα-Cβ): Defines the orientation of the propanol chain relative to the pyrazole ring.

-

τ3 (C5-Cα-Cβ-Cγ): Describes the rotation around the central bond of the propanol chain, adopting classic staggered (anti, gauche) conformations.

-

τ4 (Cα-Cβ-Cγ-O): Defines the orientation of the terminal hydroxyl group.

Understanding the energetic favorability of different combinations of these torsional angles is the primary goal of conformational analysis.

A Synergistic Approach to Conformational Analysis

A robust understanding of molecular conformation relies on the integration of computational prediction and experimental validation. Computational methods explore the potential energy surface to identify low-energy, stable conformers, while experimental techniques provide data on the molecule's actual structure in solution or the solid state.

Caption: Integrated workflow for conformational analysis.

Part I: Computational Conformational Analysis

Computational methods provide a powerful, high-throughput means of exploring the vast conformational space of a flexible molecule.[7][8] Molecular dynamics (MD) and Monte Carlo simulations are common techniques used to sample these conformations efficiently.[8][9]

Protocol: Systematic Conformational Search

This protocol describes a typical workflow using a molecular mechanics force field approach, which offers a balance of speed and accuracy for small organic molecules.

-

Initial Structure Generation:

-

Draw the 2D structure of this compound in a molecular editor (e.g., ChemDraw, MarvinSketch).

-

Convert the 2D sketch to a preliminary 3D structure using the editor's built-in cleaning or 3D generation tools. This initial structure is likely a high-energy conformer and serves only as a starting point.

-

-

Force Field Selection & Rationale:

-

Select a robust molecular mechanics force field. The MMFF94 (Merck Molecular Force Field 94) is an excellent choice for drug-like organic molecules as it is well-parameterized for a wide variety of functional groups and intramolecular interactions, including hydrogen bonds. Its selection ensures that the potential energy surface is described with reasonable accuracy.

-

-

Conformational Search Execution:

-

Import the 3D structure into a computational chemistry package (e.g., Spartan, Schrödinger Maestro, or the open-source CREST/xtb package).[8]

-

Set up a systematic or stochastic conformational search. A Monte Carlo search with torsional sampling is highly effective.

-

Causality: The search algorithm systematically rotates the identified key bonds (τ1-τ4) in discrete steps. After each rotation, a rapid energy minimization is performed to relax strained geometries. This process is repeated thousands of times to ensure comprehensive exploration of the potential energy surface.[8]

-

-

Energy Minimization and Analysis:

-

All unique conformers identified during the search are subjected to a more rigorous geometry optimization using a gradient-based minimizer (e.g., Polak-Ribière conjugate gradient).

-

The final, optimized energy of each conformer is calculated. The results are sorted by relative energy (ΔE, in kcal/mol) compared to the global minimum (the most stable conformer).

-

Conformers within a reasonable energy window (e.g., 0-5 kcal/mol) of the global minimum are retained for further analysis, as these are the most likely to be populated at room temperature.

-

Predicted Data and Interpretation

The output of the computational analysis is a list of low-energy conformers, their relative stabilities, and their geometric parameters.

Table 1: Hypothetical Low-Energy Conformers and Key Dihedral Angles

| Conformer ID | Relative Energy (ΔE, kcal/mol) | τ1 (°C-C-C-C) | τ2 (°N-C-C-C) | τ3 (°C-C-C-C) | Intramolecular H-Bond (O-H···N) |

| Conf-1 | 0.00 (Global Minimum) | 35.2 | 178.5 (anti) | -65.1 (gauche) | Yes (Strong) |

| Conf-2 | 0.85 | 33.8 | 175.1 (anti) | 179.2 (anti) | No |

| Conf-3 | 1.98 | -36.1 | 68.3 (gauche) | 177.6 (anti) | No |

-

Interpretation: In this hypothetical result, the global minimum energy conformer (Conf-1) is stabilized by a strong intramolecular hydrogen bond between the terminal hydroxyl group (donor) and the sp²-hybridized N2 atom of the pyrazole ring (acceptor). This interaction "folds" the propanol chain back towards the ring system, significantly restricting its conformational freedom. The phenyl ring (τ1) is predicted to be twisted out of the plane of the pyrazole ring by ~35° to alleviate steric clash. Other conformers, like Conf-2, which feature an extended sidechain without the H-bond, lie slightly higher in energy.

Caption: Computational conformational search workflow.

Part II: Experimental Validation

Computational predictions must be validated against experimental data. NMR spectroscopy and X-ray crystallography are the two most powerful techniques for elucidating molecular conformation in the solution and solid states, respectively.[10][11]

Protocol: NMR Spectroscopy for Solution-State Conformation

NMR provides information about the average conformation of a molecule in solution.[12][13] Key parameters like coupling constants and Nuclear Overhauser Effects (NOEs) are highly sensitive to molecular geometry.

-

Sample Preparation:

-

Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; non-polar solvents may favor intramolecular hydrogen bonding, while polar, H-bond competing solvents (like DMSO) may disrupt it. This choice allows for probing environmental effects on conformation.

-

Transfer the solution to a high-quality NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

-

Analysis: Carefully measure the vicinal coupling constants (³J) between the protons on the propanol chain (Hα, Hβ, Hγ). The magnitude of ³J is related to the dihedral angle between the coupled protons via the Karplus equation. For example, a large ³J value (~10-14 Hz) between Hα and Hβ would suggest an anti-periplanar relationship, while smaller values (~2-5 Hz) suggest a gauche relationship. This provides direct experimental insight into the τ3 dihedral angle.[10]

-

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition:

-

Acquire a 2D NOESY spectrum. This experiment detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected by bonds.

-

Causality & Interpretation: The presence of a cross-peak between two protons in a NOESY spectrum is direct evidence of their spatial proximity. For our molecule, a key NOE would be between the terminal -OH proton and a proton on the pyrazole ring (e.g., H4). The observation of such a cross-peak would provide strong experimental validation for the folded, hydrogen-bonded conformation (Conf-1) predicted by computational modeling. Conversely, its absence would suggest the molecule predominantly adopts an extended conformation in solution.

-

Protocol: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[14][15] While this may not be identical to the solution-state conformation, it typically represents a single, low-energy state and is invaluable for validating computational minima.[16]

-

Crystal Growth (Self-Validating Step):

-

The ability to grow a high-quality single crystal is the first validation point. This requires extensive screening of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Causality: A successful crystallization implies that the molecule can adopt a regular, repeating, low-energy conformation that is stable enough to form a crystal lattice.

-

Select a single, defect-free crystal of appropriate size (~0.1-0.3 mm) under a microscope.

-

-

Data Collection:

-

Mount the crystal on a goniometer head in a single-crystal X-ray diffractometer.[17]

-

Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and improve data quality.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

-

Build the molecular model into the electron density map and refine it using least-squares methods. The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.[17][18]

-

-

Data Interpretation:

-

The resulting crystal structure provides the exact values for τ1, τ2, τ3, and τ4 in the solid state. This experimental structure can be directly compared to the computationally predicted low-energy conformers. A close match provides powerful validation for the accuracy of the chosen force field and computational methodology.

-

Conclusion: From Conformation to Function

The conformational analysis of this compound is a critical endeavor for any drug discovery program utilizing this scaffold. The integrated approach detailed in this guide—leveraging the predictive power of computational modeling and the definitive validation of NMR and X-ray crystallography—provides a robust pathway to understanding its three-dimensional structure.

The preferred conformation dictates the molecule's shape and the vectoral presentation of its key interaction points: the hydrogen-bond-donating/accepting pyrazole ring, the hydrophobic phenyl group, and the polar hydroxyl group. This shape complementarity is the foundation of molecular recognition and binding affinity at a biological target.[3][5] By elucidating the low-energy conformational ensemble, researchers can generate more accurate hypotheses for structure-activity relationships, design more effective analogues with pre-organized bioactive conformations, and ultimately accelerate the development of novel therapeutics.

References

-

Vashchenko, A.V., et al. (2020). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ResearchGate. Available at: [Link]

-

Vashchenko, A.V., et al. (2020). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Available at: [Link]

- Google Patents. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.

-

PubChem. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. X-ray crystallography. Wikimedia Foundation. Available at: [Link]

-

MySkinRecipes. This compound. MySkinRecipes. Available at: [Link]

-

Hollingsworth, S. A., & Dror, R. O. (2018). Computational methods for exploring protein conformations. PMC - NIH. Available at: [Link]

-

Auremn. NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Available at: [Link]

-

Zheng, Y., Tice, C. M., & Singh, S. B. (2017). Conformational control in structure-based drug design. PubMed. Available at: [Link]

-

OPUS. From Molecular Dynamics to Conformational Dynamics in Drug Design. University of Stuttgart. Available at: [Link]

-

Wlodawer, A., Dauter, Z., & Minor, W. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH. Available at: [Link]

-

Lavecchia, A., & Di Giovanni, C. (2013). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. Available at: [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Akocak, S., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. PMC - NIH. Available at: [Link]

-

Hollingsworth, S. A., & Dror, R. O. (2020). Computational methods for exploring protein conformations. ResearchGate. Available at: [Link]

-

De Vivo, M., et al. (2016). Role of Molecular Dynamics and Related Methods in Drug Discovery. ACS Publications. Available at: [Link]

-

The University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]

-

JenaLib. Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. Friedrich Schiller University Jena. Available at: [Link]

-

Wang, Y., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Available at: [Link]

-

Hollingsworth, S. A., & Dror, R. O. (2020). Computational methods for exploring protein conformations. PubMed. Available at: [Link]

-

Michigan State University. NMR Spectroscopy. Department of Chemistry. Available at: [Link]

-

Journal of Genetic Engineering and Biotechnology. (2024). Molecular docking in drug design: Basic concepts and application spectrums. Springer Nature. Available at: [Link]

-

ResearchGate. (2023). A REVIEW OF ROLE OF X-RAY DIFFRACTION IN STRUCTURAL ELUCIDATION OF BIOLOGICAL MOLECULES. ResearchGate. Available at: [Link]

-

Computational Chemistry Online. Conformational Sampling. Computational Chemistry Online. Available at: [Link]

-

Chemistry For Everyone. (2023). What Role Does Molecular Shape Play In Drug Design? YouTube. Available at: [Link]

-

Patel, P. H., Patel, A., & Pasha, T. Y. (2018). Synthesis and pharmacological evaluation of pyrazole derivatives. Conference Series. Available at: [Link]

-

Fagnen, C., et al. (2022). Sampling of Protein Conformational Space Using Hybrid Simulations: A Critical Assessment of Recent Methods. Frontiers. Available at: [Link]

-

Wang, C., et al. (2020). NMR Reveals the Conformational Changes of Cytochrome C upon Interaction with Cardiolipin. MDPI. Available at: [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH. Available at: [Link]

-

Hagar, M., Al-Hussain, S. A., & El-Gazzar, A. B. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 2. longdom.org [longdom.org]

- 3. Conformational control in structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. youtube.com [youtube.com]

- 6. Molecular docking in drug design: Basic concepts and application spectrums - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]

- 7. Computational methods for exploring protein conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. calcus.cloud [calcus.cloud]

- 9. pubs.acs.org [pubs.acs.org]

- 10. auremn.org.br [auremn.org.br]

- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 12. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. rigaku.com [rigaku.com]

- 16. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | MDPI [mdpi.com]

The Pyrazole Core: A Historical and Synthetic Guide to a Privileged Scaffold in Drug Discovery

Abstract

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has evolved from a laboratory curiosity into one of the most significant structural motifs in modern medicinal chemistry. Its journey, spanning over 130 years, is a compelling narrative of chemical ingenuity and therapeutic innovation. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the discovery and history of novel pyrazole compounds. We will delve into the foundational synthetic methodologies, trace the evolution to modern, high-efficiency protocols, and chronicle the rise of pyrazole-based therapeutics from early analgesics to blockbuster drugs like Celecoxib and Sildenafil. By examining the causality behind experimental choices and the structure-activity relationships that confer its "privileged" status, this guide aims to provide a deep, actionable understanding of this remarkable scaffold.

The Genesis of a Scaffold: Discovery and Early Synthesis

The story of pyrazole begins in the late 19th century, a fertile period for heterocyclic chemistry. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883 .[1][2] While searching for quinine-like compounds, Knorr's work on the condensation of β-ketoesters with hydrazine derivatives led to the synthesis of the first pyrazolone derivatives, including the analgesic drug antipyrine.[3] This seminal work, now known as the Knorr Pyrazole Synthesis , was the first to create a substituted pyrazole and laid the groundwork for the entire field.[4]

A few years later, in 1889, fellow German chemist Eduard Buchner , who would later win the Nobel Prize for his work on cell-free fermentation, reported the first synthesis of the parent pyrazole compound itself.[5][6][7] These pioneering efforts established the fundamental chemical identity of the pyrazole ring and hinted at its potential pharmacological relevance. The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until much later, in 1959, from watermelon seeds, highlighting the predominantly synthetic origin of this compound class in drug discovery.[1]

Foundational Synthetic Methodologies: The Knorr Synthesis

The most enduring and fundamental method for constructing the pyrazole core is the Knorr Pyrazole Synthesis.[8] Its robustness, high yields, and the ready availability of starting materials are the causal factors behind its century-long utility. The reaction involves the acid-catalyzed cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[9][10]

The mechanism proceeds via a well-understood pathway:

-

Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.[10]

-

Intramolecular Cyclization: The second nitrogen atom then performs an intramolecular attack on the remaining carbonyl group, forming a cyclic intermediate.[8][10]

-

Dehydration: The intermediate readily loses two molecules of water to form the stable, aromatic pyrazole ring.[8]

The elegance of the Knorr synthesis lies in its convergent nature, rapidly building complexity from simple, acyclic precursors.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 3. chemistryviews.org [chemistryviews.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. famousscientists.org [famousscientists.org]

- 6. oxfordreference.com [oxfordreference.com]

- 7. nobelprize.org [nobelprize.org]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. jk-sci.com [jk-sci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

review of pyrazole-containing compounds in medicinal chemistry

An In-depth Technical Guide to Pyrazole-Containing Compounds in Medicinal Chemistry

Authored by Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of the most significant "privileged scaffolds" in medicinal chemistry.[1][2] Its versatile physicochemical properties and synthetic accessibility have led to its incorporation into a vast number of biologically active compounds.[1][3] This guide provides an in-depth review of the pyrazole core, exploring its fundamental properties, key synthetic methodologies, and its role in the design of therapeutics across a wide spectrum of diseases. We will dissect the structure-activity relationships (SAR) of prominent pyrazole-based drugs, providing field-proven insights into why this scaffold continues to be a cornerstone of modern drug discovery and development.[1] With over 40 FDA-approved drugs featuring this moiety, the pyrazole ring is a validated and powerful tool for creating novel therapeutics.[4]

The Pyrazole Core: A Privileged Scaffold by Design

The utility of the pyrazole ring in drug design is not accidental; it stems from a unique combination of chemical and physical properties that allow it to engage with biological targets effectively and confer favorable pharmacokinetic profiles.[4][5]

Physicochemical and Structural Properties

-

Aromaticity and Stability: The pyrazole ring is an aromatic system, which imparts significant chemical stability. This stability is crucial for a drug molecule to survive the metabolic processes within the body.

-

Tautomerism: Unsubstituted or mono-substituted pyrazoles can exist in different tautomeric forms, which can influence their interaction with biological targets.[5]

-

Hydrogen Bonding Capability: The pyrazole ring possesses both a hydrogen bond donor (the N1-H) and a hydrogen bond acceptor (the "pyridine-like" N2), allowing for versatile interactions with protein active sites.[5]

-

Dipole Moment: The presence of two nitrogen atoms creates a significant dipole moment, which can influence solubility and interactions with polar environments in receptor pockets.

-

Tunable Lipophilicity: The pyrazole core is significantly less lipophilic than a benzene ring, which can be a major advantage in drug design.[4] This property can be finely tuned through substitution, allowing chemists to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]

The Pyrazole Ring as a Bioisostere

A key strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The pyrazole ring is an excellent bioisostere for other aromatic rings, most notably benzene and phenol.[4]

-

Rationale for Bioisosteric Replacement: Replacing a benzene ring with a pyrazole can enhance potency and improve physicochemical properties like water solubility and metabolic stability.[4] For instance, the calculated logP (ClogP) of pyrazole is 0.24, far lower than benzene's 2.14, indicating a significant reduction in lipophilicity which can prevent non-specific binding and improve pharmacokinetics.[4]

| Feature | Pyrazole | Benzene | Rationale for Substitution |

| ClogP | 0.24[4] | 2.14[4] | Reduces lipophilicity, potentially improving solubility and reducing metabolic issues.[4] |

| H-Bonding | Donor (N-H) & Acceptor (N)[5] | None | Introduces specific hydrogen bonding interactions to enhance target binding affinity. |

| Metabolism | Generally stable | Prone to oxidation (e.g., hydroxylation) | Can block a site of metabolism, increasing the drug's half-life. |

Foundational Synthetic Strategies

The widespread use of pyrazoles is underpinned by robust and versatile synthetic methodologies that allow for the creation of diverse derivatives.

Knorr Pyrazole Synthesis

The most fundamental and widely used method is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This reaction is highly efficient and allows for significant variation in the substituents at positions 1, 3, and 5 of the pyrazole ring.

Experimental Protocol: Generalized Knorr Synthesis

-

Solubilization: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable protic solvent, such as ethanol or acetic acid.

-

Hydrazine Addition: Add the selected hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), a mild base may be added.

-

Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product via recrystallization or silica gel column chromatography to yield the desired pyrazole derivative.

Causality in Experimental Choice: The choice of solvent and temperature is critical. Protic solvents like ethanol facilitate the condensation and dehydration steps. Acetic acid can act as both a solvent and a catalyst. The reaction's regioselectivity can be influenced by the steric and electronic nature of the substituents on both the dicarbonyl compound and the hydrazine.

Caption: Pyrazole scaffold forming key H-bonds in a kinase active site.

Erectile Dysfunction: PDE5 Inhibition

Sildenafil (Viagra®) , a revolutionary treatment for erectile dysfunction, is built upon a pyrazolopyrimidinone core. [4]

-

Mechanism of Action: Penile erection is mediated by cyclic guanosine monophosphate (cGMP), which causes smooth muscle relaxation and blood inflow. The enzyme phosphodiesterase type 5 (PDE5) breaks down cGMP. Sildenafil inhibits PDE5, leading to elevated cGMP levels and enhanced erectile function in the presence of sexual stimulation. [4]* Role of the Pyrazole Scaffold: The pyrazole portion of sildenafil's core structure forms crucial π-π stacking and hydrogen bonding interactions within the hydrophilic pocket of the PDE5 active site, anchoring the molecule for potent inhibition. [4]

Sources

The Pyrazole Scaffold: A Versatile Blueprint for Novel Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic agents is a cornerstone of modern medicine. Within the vast landscape of chemical scaffolds, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged structure in drug discovery.[1][2] Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous approved drugs and promising clinical candidates.[3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals on the identification of novel pyrazole derivatives, from rational design and synthesis to robust screening methodologies and hit-to-lead optimization.

The Enduring Appeal of the Pyrazole Core

The significance of the pyrazole moiety in medicinal chemistry stems from its unique physicochemical properties.[1] The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological macromolecules. Furthermore, the aromatic nature of the ring contributes to its stability and allows for diverse substitutions at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.

Pyrazoles are integral components of drugs targeting a wide spectrum of diseases.[1][5] Notable examples include the anti-inflammatory drug celecoxib (a selective COX-2 inhibitor), the anxiolytic indiplon, and the anti-obesity drug rimonabant. The broad biological activity of pyrazole derivatives encompasses anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects, underscoring the immense potential of this scaffold in addressing unmet medical needs.[4][5]

Crafting the Pyrazole Arsenal: Synthetic Strategies

The successful identification of novel pyrazole derivatives hinges on the ability to synthesize a diverse and well-characterized chemical library. Fortunately, a rich body of synthetic methodologies exists for the construction and derivatization of the pyrazole ring.

Foundational Synthesis: Cyclocondensation Reactions

The most prevalent and versatile method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[3] This approach allows for the introduction of a wide range of substituents on the pyrazole ring, depending on the choice of starting materials.

Protocol: A General Procedure for Pyrazole Synthesis via Cyclocondensation

-

Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added the hydrazine derivative (1.0-1.2 eq).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired pyrazole derivative.[3]

Modern Synthetic Innovations

While classical methods remain valuable, contemporary organic synthesis has introduced more efficient and environmentally friendly approaches to pyrazole synthesis. These include:

-

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields by utilizing microwave irradiation to rapidly heat the reaction mixture.[6]

-

Multicomponent Reactions (MCRs): MCRs allow for the one-pot synthesis of complex pyrazole derivatives from three or more starting materials, increasing synthetic efficiency and reducing waste.[5]

-